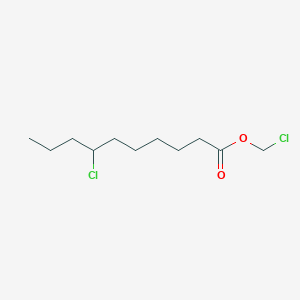
Chloromethyl 7-chlorodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl 7-chlorodecanoate is an organic compound with the molecular formula C₁₁H₂₀Cl₂O₂ and a molecular weight of 255.181 g/mol . . This compound is characterized by the presence of a chloromethyl group and a chlorine atom on the decanoate chain, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chlorodecanoate can be synthesized through the esterification of 7-chlorodecanoic acid with chloromethyl alcohol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl 7-chlorodecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chlorodecanoic acid and chloromethyl alcohol.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in suitable solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Hydrolysis: Production of 7-chlorodecanoic acid and chloromethyl alcohol.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chloromethyl 7-chlorodecanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and surfactants.
Wirkmechanismus
The mechanism of action of chloromethyl 7-chlorodecanoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethyl 7-chlorododecanoate: Similar structure but with a longer carbon chain (C₁₃H₂₄Cl₂O₂) and a molecular weight of 283.234 g/mol.
Chloromethyl 7-chlorooctanoate: Similar structure but with a shorter carbon chain (C₉H₁₆Cl₂O₂).
Uniqueness
Chloromethyl 7-chlorodecanoate is unique due to its specific chain length and the presence of both chloromethyl and chlorine functional groups. This combination provides distinct reactivity and versatility in synthetic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
80418-84-4 |
|---|---|
Molekularformel |
C11H20Cl2O2 |
Molekulargewicht |
255.18 g/mol |
IUPAC-Name |
chloromethyl 7-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-2-6-10(13)7-4-3-5-8-11(14)15-9-12/h10H,2-9H2,1H3 |
InChI-Schlüssel |
WOXCLOSQVCNINZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCCCCC(=O)OCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




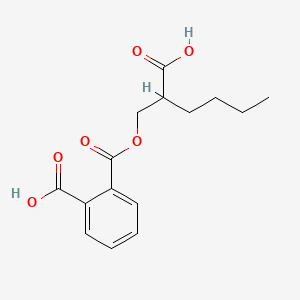
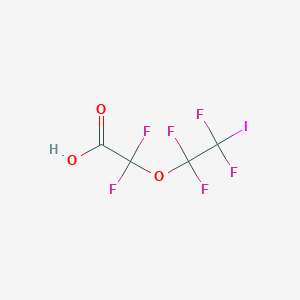

![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
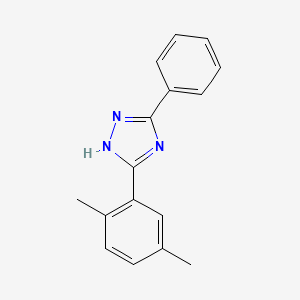
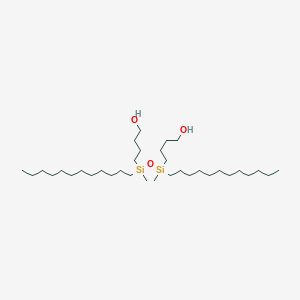
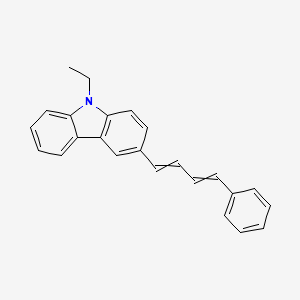
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
